molecular formula C13H21ClN2O2 B3974366 [2-[(dimethylamino)methyl]-5-methylphenyl] N,N-dimethylcarbamate;hydrochloride

[2-[(dimethylamino)methyl]-5-methylphenyl] N,N-dimethylcarbamate;hydrochloride

Cat. No.: B3974366
M. Wt: 272.77 g/mol
InChI Key: OYPGNXOONJOWLE-UHFFFAOYSA-N
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Description

[2-[(dimethylamino)methyl]-5-methylphenyl] N,N-dimethylcarbamate;hydrochloride is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(dimethylamino)methyl]-5-methylphenyl] N,N-dimethylcarbamate;hydrochloride typically involves the reaction of 2-[(dimethylamino)methyl]-5-methylphenol with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

[2-[(dimethylamino)methyl]-5-methylphenyl] N,N-dimethylcarbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

[2-[(dimethylamino)methyl]-5-methylphenyl] N,N-dimethylcarbamate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [2-[(dimethylamino)methyl]-5-methylphenyl] N,N-dimethylcarbamate;hydrochloride involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or receptors, leading to the desired biological effects. The compound’s structure allows it to bind to these targets effectively, modulating their activity and resulting in therapeutic or biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    Pirimicarb: 2-dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate.

    Carbaryl: 1-naphthyl N-methylcarbamate.

    Aldicarb: 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime.

Uniqueness

[2-[(dimethylamino)methyl]-5-methylphenyl] N,N-dimethylcarbamate;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-[(dimethylamino)methyl]-5-methylphenyl] N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-10-6-7-11(9-14(2)3)12(8-10)17-13(16)15(4)5;/h6-8H,9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPGNXOONJOWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN(C)C)OC(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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